Cas no 78283-22-4 (2,6-Dinitrophenyl acetaldehyde)
2,6-Dinitrophenyl acetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- (2,6-Dinitrophenyl)acetaldehyde
- Phenol, 4-methyl-2,6-dinitro-
- 4-methyl-2,6-dinitro-phenol
- p-Cresol, 2,6-dinitro-
- DNPC
- Victoria Yellow
- 2,6-Dinitro-4-methylphenol
- Victoria Orange
- 2,6-dinitrophenyl acetaldehyde
- 4-methyl-2,6-DNP
- 2,6-Dinitro-p-cresol
- 4-methyl 2,6-dinitrophenol
- 3.5-Dinitro-4-hydroxy-toluol
- Dinitro-p-cresol
- 78283-22-4
- SCHEMBL11053084
- 2-(2,6-dinitrophenyl)acetaldehyde
- 2,6-Dinitrophenyl acetaldehyde
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- Inchi: 1S/C8H6N2O5/c11-5-4-6-7(9(12)13)2-1-3-8(6)10(14)15/h1-3,5H,4H2
- InChI Key: YFPSKWRANNPODA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=C(C=1CC=O)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 210.02767130g/mol
- Monoisotopic Mass: 210.02767130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 109Ų
2,6-Dinitrophenyl acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D680178-1mg |
2,6-Dinitrophenyl acetaldehyde |
78283-22-4 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680178-2mg |
2,6-Dinitrophenyl acetaldehyde |
78283-22-4 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D680178-10mg |
2,6-Dinitrophenyl acetaldehyde |
78283-22-4 | 10mg |
$ 80.00 | 2022-06-05 |
2,6-Dinitrophenyl acetaldehyde Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2,6-Dinitrophenyl acetaldehyde
Recent Advances in the Study of 2,6-Dinitrophenyl Acetaldehyde (CAS: 78283-22-4)
2,6-Dinitrophenyl acetaldehyde (CAS: 78283-22-4) is a chemically significant compound that has garnered attention in recent years due to its potential applications in pharmaceutical and biochemical research. This compound, characterized by its nitro-substituted phenyl ring and aldehyde functional group, serves as a versatile intermediate in organic synthesis and drug development. Recent studies have explored its reactivity, stability, and potential biological activities, making it a focal point for researchers in the field of chemical biology and medicinal chemistry.
One of the key areas of interest in recent research has been the role of 2,6-Dinitrophenyl acetaldehyde as a precursor in the synthesis of more complex molecules. Its unique chemical properties, including the electron-withdrawing effects of the nitro groups, make it an excellent candidate for nucleophilic addition reactions. Researchers have successfully utilized this compound in the development of novel heterocyclic compounds, which are often pivotal in drug discovery due to their diverse pharmacological activities.
In addition to its synthetic utility, recent studies have investigated the biological implications of 2,6-Dinitrophenyl acetaldehyde. Preliminary findings suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, although further in vivo studies are required to confirm these effects. The mechanism of action is hypothesized to involve the interaction of the nitro groups with microbial enzymes or inflammatory pathways, but detailed molecular studies are still ongoing.
Another significant advancement is the development of more efficient and sustainable synthetic routes for 2,6-Dinitrophenyl acetaldehyde. Traditional methods often involve harsh conditions and low yields, but recent innovations in catalysis and green chemistry have led to improved protocols. For instance, the use of metal-organic frameworks (MOFs) as catalysts has shown promise in enhancing the selectivity and yield of the synthesis, reducing the environmental impact of the process.
Despite these advancements, challenges remain in the large-scale production and application of 2,6-Dinitrophenyl acetaldehyde. Issues such as stability under physiological conditions and potential toxicity need to be addressed to fully realize its potential in pharmaceutical applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate laboratory findings into clinical benefits.
In conclusion, 2,6-Dinitrophenyl acetaldehyde (CAS: 78283-22-4) continues to be a compound of significant interest in the field of chemical biology and medicinal chemistry. Its dual role as a synthetic intermediate and a potential bioactive molecule underscores its importance in ongoing research. Future studies should focus on elucidating its biological mechanisms, optimizing synthetic methods, and exploring its therapeutic potential in greater detail.
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